
Dodecyl urocanate
Übersicht
Beschreibung
Dodecyl urocanate is a derivative of urocanic acid, which is an intermediate of the histidine degradation pathway . Urocanic acid accumulates in tissues such as skin and acts as a molecule that promotes bacterial infection via molecular interaction with the bacterial regulatory protein HutC . Dodecyl urocanate has been studied for its Z and E isomers .
Synthesis Analysis
The synthesis of Dodecyl urocanate involves the microbial enzyme urocanate reductase . This enzyme mediates the production of imidazole propionate, a histidine metabolite . The structural data provide detailed information on urocanate binding and insight into the structural changes upon conversion to ImP .Molecular Structure Analysis
The molecular structure of Dodecyl urocanate is related to its isomeric forms. The separation and determination of Z and E isomers of Dodecyl urocanate have been studied . The primary structure of urocanate hydratase was predicted using protparam tool, secondary structure predicted using Gor IV tool .Chemical Reactions Analysis
The chemical reactions involving Dodecyl urocanate are related to its role in bacterial infections. Urocanate, an intermediate of the histidine degradation pathway, promotes bacterial infection via molecular interaction with the bacterial regulatory protein HutC . Rapid reaction studies on the chemistry of flavin oxidation in urocanate reductase have also been conducted .Physical And Chemical Properties Analysis
The physical and chemical properties of Dodecyl urocanate are related to its surfactant properties. A group of non-ionic surfactants based on carbohydrates, including Dodecyl urocanate, have been investigated for their physico-chemical properties .Wissenschaftliche Forschungsanwendungen
1. Use in Ester Hydrolysis Catalysis
Dodecyl urocanate has been studied for its role in catalyzing the hydrolysis of esters. It demonstrates enhanced reactivity in organized media, such as micelles, compared to its isomeric forms and urocanic acid. Notably, (E)-dodecyl urocanate shows a significantly higher rate enhancement in catalyzing ester hydrolysis compared to (Z)-dodecyl urocanate and (E)-urocanic acid (Sirieix, Viguerie, Rivière, & Lattes, 1999).
2. Antioxidant Activity
Studies have identified the antioxidant properties of dodecyl gallate, a derivative of gallic acid with a dodecyl group. This compound exhibits potent chain-breaking and preventive antioxidant activities, owing to its pyrogallol moiety. It has been found effective against the generation of superoxide radicals and inhibits mitochondrial lipid peroxidation, indicating its potential for use in combating oxidative stresses (Kubo, Masuoka, Xiao, & Haraguchi, 2002).
3. Antifungal Applications
Dodecyl protocatechuate, a derivative of protocatechuic acid, exhibits antifungal properties. Research involving nanostructured lipid systems (NLS) loaded with dodecyl protocatechuate showed significant antifungal activity against certain fungal species, suggesting its potential use in treating fungal infections (Medina-Alarcón et al., 2017).
4. Enzyme Denaturation and Renaturation Studies
Sodium dodecyl sulfate (SDS), a detergent, has been used in studies to understand enzyme denaturation and renaturation. Experiments demonstrate that certain enzymes can be reactivated after treatment with SDS, providing insights into protein folding and stability (Weber & Kuter, 1971).
5. Cell Membrane and Protein Studies
Dodecyl sulfate's effects on cell membranes and proteins have been extensively studied. For example, research on Saccharomyces cerevisiae indicates that tryptophan can confer resistance to the cell membrane stress caused by sodium dodecyl sulfate (Schroeder & Ikui, 2019).
6. Drug Delivery Systems
Dodecyl-based compounds have been investigated for their use in enhancing the delivery of drugs across membranes. Studies show that certain dodecyl compounds can significantly enhance the transdermal and transmucosal delivery of various drugs, making them valuable in developing more efficient drug delivery systems (Hu et al., 2011).
7. Metabolism Studies
Research on the metabolism of dodecyl sulfate in animals has provided valuable insights into the metabolic pathways and excretion mechanisms of this compound, contributing to our understanding of its biological interactions and potential impacts on health (Denner et al., 1969).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for Dodecyl urocanate research could involve further investigation into its role in bacterial infections . Additionally, the amphiphilic properties of urocanic acid derivatives, including Dodecyl urocanate, as catalysts of ester hydrolysis have been studied, suggesting potential future applications .
Eigenschaften
IUPAC Name |
dodecyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-22-18(21)13-12-17-15-19-16-20-17;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20);1H/b13-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVVZQRYCABPTP-UEIGIMKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC1=CN=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C/C1=CN=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67358-41-2 | |
| Record name | Dodecyl urocanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5E,9E,11E)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B1235667.png)
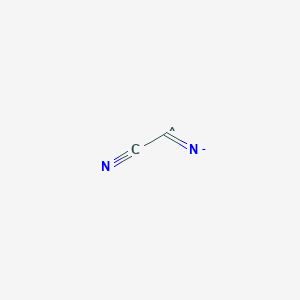
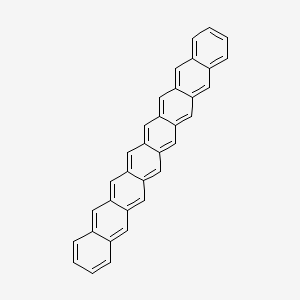
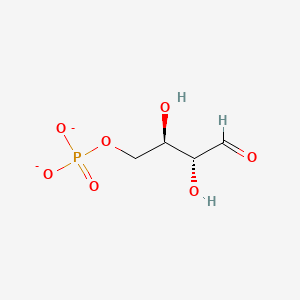
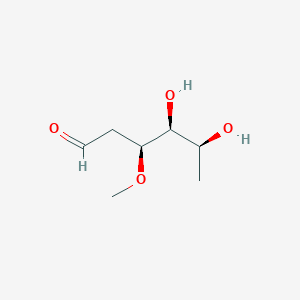

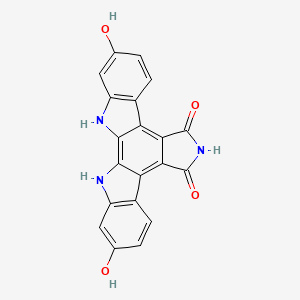
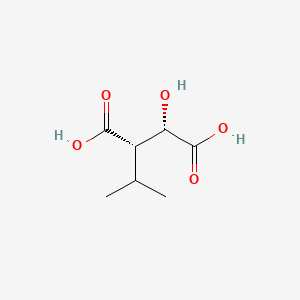
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235677.png)
![(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1235680.png)
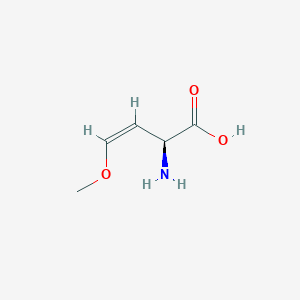
![(10R,11S,12S,14R,16S,20S,21R,22S,24E)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-{(2S,3S,7R,8R,9R,10E)-11-[(hydroxymethyl)(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-en-1-yl}-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B1235685.png)
![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)